molecular formula C18H10F4N2O4S B2612689 3-(2-fluoro-4-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide CAS No. 303152-57-0

3-(2-fluoro-4-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide

Cat. No. B2612689
CAS RN: 303152-57-0
M. Wt: 426.34
InChI Key: HAWNCQFFZLHKMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, related compounds have been synthesized and studied. For instance, a series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were designed, synthesized, and assessed for their antitubercular activities . The synthesis of these related compounds might provide some insights into the potential synthesis methods for the compound .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Crystal Structure of Diflunisal Carboxamides Diflunisal, an anti-inflammatory drug, served as the precursor for the synthesis of compounds closely related to 3-(2-fluoro-4-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide. The compounds were synthesized via amidation and esterification and confirmed by single-crystal X-ray diffraction, demonstrating the importance of molecular packing and intermolecular hydrogen bonding in stabilizing the structure (Zhong et al., 2010).

Synthesis of Benzopyrimidi Derivatives A series of compounds structurally related to 3-(2-fluoro-4-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide were synthesized, showcasing the feasibility of constructing complex molecules with potential utility in scientific research. The synthesized compounds were confirmed using FTIR, 1 H NMR, and mass spectral data, highlighting the importance of structural confirmation in research applications (Shukla & Chauhan, 2016).

Biological and Material Applications

Antimicrobial and Docking Studies Compounds structurally related to 3-(2-fluoro-4-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide underwent antimicrobial evaluation and molecular docking studies. This research elucidates the potential of these compounds in developing new therapeutic agents and demonstrates the significance of molecular docking studies in predicting biological activity (Talupur, Satheesh, & Chandrasekhar, 2021).

Antipathogenic Activity of Thiourea Derivatives A study focused on the antipathogenic activities of certain thiourea derivatives, showcasing the potential application of these compounds in combating microbial growth, particularly in biofilms. The research underscores the significance of structural elements in influencing biological activity and the potential of these compounds in addressing health-related challenges (Limban, Marutescu, & Chifiriuc, 2011).

Material Science and Polymer Research Research into the synthesis and characterization of novel poly(arylene ether)s based on specific fluoro compounds, such as 3-(2-fluoro-4-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide, demonstrates their potential in material science. These polymers exhibit high thermal stability and solubility in organic solvents, indicating their utility in various industrial applications (Salunke, Ghosh, & Banerjee, 2007).

properties

IUPAC Name

3-(2-fluoro-4-nitrophenoxy)-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10F4N2O4S/c19-13-9-12(24(26)27)5-6-14(13)28-15-7-8-29-16(15)17(25)23-11-3-1-10(2-4-11)18(20,21)22/h1-9H,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWNCQFFZLHKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10F4N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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